1-Oxa-3-azaspiro[4.4]nonan-2-one
Description
Significance of Spirocyclic Lactams and Lactones in Organic Synthesis
Spirocyclic lactams and lactones are prominent classes of spirocyclic compounds that feature prominently in natural products and pharmacologically active molecules. nih.govmdpi.com Their inherent structural rigidity and complexity make them valuable building blocks in organic synthesis. rsc.org The unique three-dimensional arrangement of atoms in spirocyclic systems can lead to enhanced biological activity and improved pharmacokinetic properties compared to their more flexible, linear counterparts. mdpi.comthieme-connect.com
Spiro-γ-lactams, in particular, are present in a diverse array of bioactive natural products. rsc.org The construction of these complex scaffolds is a significant focus for synthetic chemists, with ongoing research dedicated to developing efficient and selective methodologies. rsc.orgacs.org Similarly, spirolactones are recognized as a core structural element in many natural and synthetic compounds with a variety of pharmacological properties. nih.gov The synthesis of these molecules is an active area of research, driven by their potential in drug discovery. nih.govacs.org
The development of novel synthetic methods, including cascade reactions and catalytic enantioselective processes, has expanded the toolkit for creating these intricate spirocyclic structures. acs.orgacs.org These advancements allow for the creation of diverse libraries of spirocyclic compounds for biological screening and the synthesis of complex natural products.
Overview of the 1-Oxa-3-azaspiro[4.4]nonan-2-one Structural Motif
The this compound is a specific type of spirocyclic compound featuring a five-membered oxazolidinone ring fused to a five-membered cyclopentane (B165970) ring at a shared carbon atom. This structure is a subtype of spiro-oxazolidinones, which are recognized as valuable scaffolds in medicinal chemistry. nih.govacs.org The oxazolidinone ring itself is a five-membered heterocycle containing both oxygen and nitrogen, and the 2-oxo substitution indicates the presence of a carbonyl group, making it a lactam. nih.govscirp.org
The core structure combines features of both a lactam (a cyclic amide) and a lactone (a cyclic ester) through the oxazolidinone ring. Specifically, the "1-Oxa" and "3-aza" designations indicate the positions of the oxygen and nitrogen atoms relative to the spiro-carbon in the heterocyclic ring, and the "-2-one" suffix points to the carbonyl group. The "[4.4]" in the name describes the number of atoms in each ring, excluding the spiro atom.
Recent synthetic efforts have focused on developing efficient ways to construct spiro-oxazolidinone frameworks. acs.orgacs.org These methods often aim to create these complex structures in a controlled and efficient manner, sometimes through multicomponent reactions or biocatalytic processes. acs.orgacs.orgnih.gov The interest in this particular structural motif stems from the broader importance of oxazolidinones as a class of compounds with established biological activities. nih.govscirp.orgontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H11NO2 | nih.govuni.lu |
| Molecular Weight | 141.17 g/mol | nih.govamericanelements.com |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 19684-59-4 | nih.gov |
| SMILES | C1CCC2(C1)CNC(=O)O2 | uni.luamericanelements.com |
| InChIKey | XFYDBKMBHLMEQO-UHFFFAOYSA-N | nih.govamericanelements.com |
Structure
3D Structure
Properties
IUPAC Name |
1-oxa-3-azaspiro[4.4]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-8-5-7(10-6)3-1-2-4-7/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYDBKMBHLMEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19684-59-4 | |
| Record name | 1-oxa-3-azaspiro[4.4]nonan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Oxa 3 Azaspiro 4.4 Nonan 2 One and Its Analogs
Cyclization Reactions for Spiro[4.4]nonane Core Construction
Cyclization reactions are a cornerstone in the synthesis of cyclic molecules, and they play a pivotal role in the formation of the 1-oxa-3-azaspiro[4.4]nonan-2-one scaffold. These methods typically involve the formation of one or more rings in a single or sequential manner.
β-Keto Ester and Amine Condensation Approaches
A foundational method for synthesizing the core structure of this compound and its dione (B5365651) analogs involves the condensation of β-keto esters with amines. This approach leverages the nucleophilic character of amines and the electrophilic nature of the carbonyl groups in β-keto esters to facilitate cyclization. The reaction often proceeds under the influence of an acid catalyst, which can be either a Brønsted or Lewis acid. The process is initiated by the attack of the amine on a keto group, forming an imine, which is then followed by an intramolecular cyclization to yield the spirocyclic system.
The versatility of this method allows for the synthesis of a variety of β-enamino esters, amides, and thioesters by carefully selecting the appropriate starting materials and reaction conditions. organic-chemistry.orgresearchgate.net For instance, the use of acetic acid as a catalyst provides an environmentally friendly and cost-effective route to β-enamino esters. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref |
| β-Keto Ester | Primary Amine | Brønsted or Lewis Acid | 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione derivative | |
| β-Keto Ester | Amine | Acetic Acid | β-Enamino Ester | organic-chemistry.org |
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a powerful strategy for the stereoselective synthesis of complex cyclic systems, including the spiro[4.4]nonane framework. A notable example is the intramolecular 1,3-dipolar cycloaddition of nitrones to alkenes. nih.govnih.gov This reaction can be reversible and is often carried out at elevated temperatures, sometimes with the aid of microwave irradiation to reduce reaction times and improve yields. nih.gov The resulting isoxazolidine (B1194047) ring can then be reductively opened to afford aminoalcohols, which are versatile intermediates for further transformations. nih.govresearchgate.net
Another approach involves the tandem intramolecular hydroamination/semipinacol rearrangement, which has been used to construct the 1-azaspiro[4.4]nonane ring system in a single step. nih.gov Furthermore, chiral phosphoric acid catalysis has been employed in the enantioselective (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols to produce spiro isoindolinone-oxepine-fused indoles with high enantioselectivity. rsc.org Similarly, enantioselective intramolecular tandem cyclization of o-alkynylbenzamides, also catalyzed by a chiral phosphoric acid, yields enantioenriched spiro-isoindolinone-indoles. rsc.org
| Starting Material | Reaction Type | Catalyst/Conditions | Product | Ref |
| Pent-4-enylnitrone | 1,3-Dipolar Cycloaddition | Heat (Microwave) | Hexahydro-1H-cyclopenta[c]isoxazole | nih.gov |
| o-Alkynylbenzamides | Tandem Cyclization | Chiral Phosphoric Acid | Spiro-isoindolinone-indoles | rsc.org |
| α-(3-Isoindolinonyl) propargylic alcohols and 2-indolylmethanols | (4+3) Cyclization | Chiral Phosphoric Acid | Spiro isoindolinone-oxepine-fused indoles | rsc.org |
Radical Cyclization Pathways
Radical cyclizations offer a complementary approach to the synthesis of spirocyclic compounds. These reactions proceed through radical intermediates and are particularly useful for constructing carbon-carbon and carbon-heteroatom bonds. A domino radical bicyclization process has been developed for the synthesis of 1-azaspiro[4.4]nonane derivatives. nih.gov This method involves the formation and subsequent capture of alkoxyaminyl radicals, starting from O-benzyl oxime ethers containing a halogenated aromatic ring or a terminal alkyne and an alkenyl group. nih.gov The reaction is typically initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) and promoted by a radical mediator such as tributyltin hydride (Bu3SnH). nih.gov
More recently, a photocatalytic method has been described for the synthesis of spirocyclic vinyl sulfones through a cascade of radical cyclization followed by a (hetero)aryl migration. rsc.org This approach is valued for its mild reaction conditions and broad substrate scope. rsc.org
| Precursor | Initiator/Promoter | Reaction Type | Product | Ref |
| O-Benzyl oxime ether | AIBN or Et3B / Bu3SnH | Domino Radical Bicyclization | 1-Azaspiro[4.4]nonane derivative | nih.gov |
| N/A | Photocatalyst | Radical Cyclization/Migration | Spirocyclic vinyl sulfone | rsc.org |
Nucleophilic Substitution and Addition Cyclizations
Nucleophilic substitution and addition reactions are fundamental transformations in organic synthesis and have been effectively applied to the construction of the this compound skeleton. For instance, phosphine-catalyzed [3+2]-cycloadditions have been utilized to synthesize 2-azaspiro[4.4]nonan-1-ones. researchgate.netosti.govuwa.edu.au
In a different strategy, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones was achieved through a manganese(III)-based oxidative reaction of a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. researchgate.net This method is notable for keeping the pyrrolidinedione ring intact while forming the spirocyclic scaffold. researchgate.net Furthermore, the synthesis of spiro[4.4]non- and spiro[4.5]dec-2-ene-1,6-diones has been accomplished through the asymmetric allylation of enamines and ketal derivatives, followed by a carbanionic cyclization process. mahidol.ac.th
| Reactants | Catalyst/Reagent | Reaction Type | Product | Ref |
| N/A | Phosphine (B1218219) | [3+2]-Cycloaddition | 2-Azaspiro[4.4]nonan-1-one | researchgate.netosti.govuwa.edu.au |
| 1,1-Diarylethenes and 4-Acylpyrrolidine-2,3-diones | Manganese(III) acetate (B1210297) | Oxidative Cyclization | 2-Oxa-7-azaspiro[4.4]nonane-8,9-dione | researchgate.net |
| Enamines/Ketal derivatives | N/A | Asymmetric Allylation/Carbanionic Cyclization | Spiro[4.4]non- or Spiro[4.5]dec-2-ene-1,6-dione | mahidol.ac.th |
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govfrontiersin.orgmdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. frontiersin.orgmdpi.com
Isocyanide/Acetylene-Based Multicomponent Reactions
Isocyanide-based multicomponent reactions (IMCRs) are a versatile and powerful class of MCRs. researchgate.netfrontiersin.org The unique reactivity of the isocyanide functional group allows it to act as both a nucleophile and an electrophile, enabling the construction of complex molecular architectures. nih.gov
A notable application of IMCRs is the synthesis of novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov This is achieved through a catalyst-free, three-component reaction involving an alkyl isocyanide, an acetylenic ester, and a 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivative. nih.gov The reaction proceeds via the in situ generation of a zwitterionic adduct from the isocyanide and acetylenic ester, which then undergoes a coupling reaction with the isoxazolone derivative. nih.gov This methodology is lauded for its high efficiency, broad substrate scope, and adherence to the principles of green chemistry. nih.gov
The Passerini and Ugi reactions are classic examples of IMCRs that have been instrumental in the synthesis of peptide-like structures and other complex molecules. nih.gov These reactions typically involve the formation of a nitrilium intermediate, which is then trapped by a nucleophile. researchgate.net
| Reaction Type | Components | Product | Ref |
| Isocyanide/Acetylene-Based MCR | Alkyl isocyanide, Acetylenic ester, 3-Alkyl-4-arylidene-isoxazol-5(4H)-one | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene | nih.gov |
| Passerini Reaction (3-CR) | Carbonyl compound, Carboxylic acid, Isocyanide | α-Acyloxy carboxamide | nih.gov |
| Ugi Reaction (4-CR) | Oxo-substrate, Carboxylic acid, Amine, Isocyanide | α-Acylamino amide | nih.gov |
Oxidative Cyclization Reactions
Oxidative cyclization reactions provide a powerful tool for the construction of heterocyclic systems by forming one or more bonds through an oxidative process. These methods often employ transition metal oxidants to generate radical or cationic intermediates that subsequently undergo cyclization.
Manganese(III)-Based Oxidative Cyclization
Manganese(III) acetate is a versatile and widely used oxidant in organic synthesis, capable of initiating radical cyclizations of various unsaturated substrates. wikipedia.orgnih.govnih.gov This methodology has been applied to the synthesis of a range of carbocyclic and heterocyclic compounds. researchgate.netrsc.orgrsc.org In the context of spirocyclic systems, Mn(III)-based oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides has been shown to efficiently produce spiroindolinones. epa.gov
The general mechanism involves the oxidation of a suitable precursor, such as an unsaturated carbamate (B1207046) or amide, by Mn(III) acetate to generate a radical intermediate. This radical then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. The resulting cyclized radical can be further oxidized to a cation, which can then be trapped by a nucleophile or undergo elimination. While a direct application to the synthesis of this compound has not been extensively reported, the oxidative cyclization of unsaturated N-Boc protected amino alcohols or N-alkenyl carbamates represents a promising, albeit underexplored, route to this scaffold. The success of this method is often dependent on the substrate and reaction conditions, which can influence the reaction pathway and product distribution. wikipedia.orgnih.gov For instance, Mn(III)-mediated radical cyclization of o-alkenyl aromatic isocyanides with boronic acids has been developed to access N-unprotected 2-aryl-3-cyanoindoles. organic-chemistry.org
Oxidative Isoxazolidine Ring Opening
The 1,3-dipolar cycloaddition of nitrones with alkenes is a well-established method for the synthesis of isoxazolidines. Subsequent ring opening of the isoxazolidine can provide access to a variety of functionalized molecules. While reductive N-O bond cleavage is common, oxidative ring opening offers a pathway to different product classes.
The synthesis of spiro-isoxazolidines can be achieved through the intramolecular cycloaddition of a nitrone onto a tethered alkene. For the synthesis of a precursor to this compound, this would involve a nitrone derived from a cyclopentane (B165970) scaffold. The subsequent oxidative cleavage of the N-O bond in the resulting spiro-isoxazolidine could potentially lead to the desired oxazolidinone.
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for various oxidative transformations, including epoxidations and Baeyer-Villiger oxidations. masterorganicchemistry.com The use of peracids has been reported for the ring opening of certain isoxazolidine systems. For example, the m-CPBA-mediated oxidative cleavage of the N-O bond in isoxazolidine-based cycloadducts has been shown to yield second-generation cyclic aldonitrones. researchgate.net However, the direct conversion of a spiro-isoxazolidine to a spiro-oxazolidinone via oxidative ring opening is not a widely documented transformation and remains an area for further investigation. The outcome of such a reaction would likely depend on the specific substrate and the reaction conditions employed.
Organocatalytic and Metal-Catalyzed Syntheses
In recent years, organocatalysis and metal catalysis have emerged as powerful tools for the construction of complex molecular architectures with high levels of stereocontrol.
Phosphine-Catalyzed Cycloadditions
Phosphine-catalyzed reactions, particularly [3+2] cycloadditions, have been extensively developed for the synthesis of five-membered rings. amazonaws.com These reactions typically involve the reaction of an allenoate or an activated alkyne with an electron-deficient alkene. While this methodology has been successfully applied to the synthesis of various carbocycles and N-heterocycles, its application to the direct synthesis of the this compound skeleton is not well-established.
A three-component synthesis of oxazolidinones using phosphine catalysis to fix carbon dioxide has been reported, demonstrating the potential of phosphines in constructing the oxazolidinone ring. researchgate.netfigshare.com However, this method does not generate a spirocyclic system directly. The development of a phosphine-catalyzed cycloaddition that incorporates a cyclopentane-based component and an isocyanate or a related species could potentially provide a novel route to the target molecule. The synthesis of spiro phosphine-oxazoline ligands has been reported, indicating the feasibility of creating complex spirocyclic structures containing phosphorus. epo.org
Gold-Mediated Cyclization
Gold catalysis has become a prominent tool in organic synthesis, particularly for the activation of alkynes, allenes, and alkenes towards nucleophilic attack. nih.govresearchgate.net Gold(I) catalysts, in particular, have been shown to mediate a wide range of cyclization reactions to form various heterocyclic and carbocyclic systems. nih.gov
A notable application of gold catalysis that is relevant to the synthesis of oxazolidinone-containing structures is the cyclization of allenic carbamates. d-nb.infobeilstein-journals.orgnih.govresearchgate.net This methodology has been used to synthesize 1,3-oxazin-2-ones (six-membered rings) through a 6-endo-dig cyclization. A similar approach utilizing a suitably substituted cyclopentenyl carbamate could potentially undergo a 5-exo-dig cyclization to afford the desired this compound skeleton. The regioselectivity of such cyclizations is often influenced by the substitution pattern of the substrate and the specific gold catalyst and ligands employed.
The table below summarizes the yields of various 1,3-oxazinan-2-ones synthesized via gold-catalyzed cyclization of allenic carbamates, which serves as an analogous system to the desired spiro-oxazolidinone synthesis. researchgate.net
| Entry | Substrate (Allenic Carbamate) | Product (1,3-Oxazinan-2-one) | Yield (%) |
| 1 | 2a | 3a | 85 |
| 2 | 2b | 3b | 80 |
| 3 | 2d | 3d | 78 |
| 4 | 2e | 3e | 82 |
| 5 | 2f | 3f | 90 |
| 6 | 2g | 3g | 75 |
| 7 | 2h | 3h | 88 |
| 8 | 2i | 3i | 70 |
| 9 | 2j | 3j | 92 |
Table adapted from research on gold-catalyzed oxycyclization of allenic carbamates. researchgate.net The specific structures for substrates and products are detailed in the original publication.
Acid- or Bromonium Ion-Induced Rearrangements
Acid- or bromonium ion-induced rearrangements represent a strategic approach to constructing the 1-oxa-3-azaspiro[4.4]nonane core. These reactions often proceed through key intermediates that, under the influence of an acid or a source of bromonium ions, undergo skeletal reorganization to furnish the desired spirocyclic product.
A notable example involves the Curtius rearrangement, a key strategic element for installing an α-nitrogen substituent. In the synthesis of an analog, (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, an acyl azide (B81097) intermediate undergoes rearrangement to a benzyl (B1604629) carbamate. clockss.org This is followed by a series of transformations including lactone ring opening, oxidation, and esterification to yield a keto ester. clockss.org This keto ester is then ketalized, and subsequent hydrogenolysis of the benzyl carbamate and intramolecular cyclization would lead to the spiro lactam framework. clockss.org
Another relevant transformation is the intramolecular 1,3-dipolar cycloaddition. While not strictly an acid- or bromonium-induced rearrangement, it shares the common theme of forming a new ring system through a planned intramolecular reaction. For instance, the synthesis of 1-azaspiro[4.4]nonan-1-oxyls has been achieved by introducing a pent-4-enyl group to a 5,5-dialkyl-1-pyrroline N-oxide, followed by an intramolecular 1,3-dipolar cycloaddition and subsequent isoxazolidine ring opening. nih.govresearchgate.net
The following table summarizes a key rearrangement strategy for a related spirocyclic system:
| Precursor | Key Rearrangement | Product | Reference |
| Acyl azide | Curtius Rearrangement | Benzyl carbamate | clockss.org |
Stereoselective and Asymmetric Synthesis
The presence of a stereogenic spirocenter in this compound and its analogs has driven the development of stereoselective and asymmetric synthetic methods. These approaches are crucial for accessing enantiopure compounds, which are often required for applications in medicinal chemistry and materials science.
Chiral auxiliaries and asymmetric catalysis are powerful tools for controlling the stereochemical outcome of reactions leading to spiro[4.4]nonane systems. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed.
Enantiopure spiro nih.govnih.govnonane-1,6-diols, which can serve as chiral auxiliaries, have been prepared through the highly stereoselective and enantioselective reduction of racemic spiro nih.govnih.govnonane-1,6-dione catalyzed by an oxazaborolidine reagent. researchgate.net These resulting spirodiols are valuable intermediates for the synthesis of other effective chiral ligands. researchgate.net
Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Rhodium complexes of phosphinite ligands like spirOP have proven to be effective catalysts for the asymmetric hydrogenation of α-substituted enamides, achieving high enantiomeric excesses (ee). researchgate.netnih.gov This highlights the potential of transition-metal catalysis in the asymmetric synthesis of spiro compounds. nih.gov
Diastereoselective and enantioselective strategies are paramount for the synthesis of specific stereoisomers of this compound and its analogs.
Phosphine-catalyzed [3+2]-cycloadditions have also been employed to synthesize 2-azaspiro[4.4]nonan-1-ones. osti.gov This method involves the reaction of 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives, leading to spiro-heterocyclic products. osti.gov
The following table provides examples of enantioselective approaches to spiro[4.4]nonane systems:
| Starting Material | Key Reaction | Product | Enantiomeric Excess (ee) | Reference |
| Racemic spiro nih.govnih.govnonane-1,6-dione | Asymmetric reduction with oxazaborolidine catalyst | Enantiopure spirodiols | High | researchgate.net |
| (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester | Curtius rearrangement and subsequent steps | (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal | ≥ 95% | clockss.org |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is an emerging area of focus, aiming to develop more environmentally benign and sustainable synthetic routes.
One approach involves the use of deep eutectic solvents (DESs) as both the catalyst and reaction medium. researchgate.net A ternary deep eutectic solvent composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been successfully used for the efficient three-component reaction of epoxides, amines, and dimethyl carbonate to construct 3,5-disubstituted oxazolidinones. researchgate.net This method avoids the use of high-pressure carbon dioxide and precious metal catalysts. researchgate.net
Multicomponent reactions (MCRs) are another cornerstone of green chemistry, as they allow for the synthesis of complex molecules in a single step from multiple starting materials, thereby reducing waste and improving efficiency. A one-pot, three-component synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives has been developed using a catalyst-free approach. nih.gov This reaction proceeds through the coupling of in situ generated dipoles from an isocyanide–acetylenic ester adduct with a 4-arylidene-isoxazol-5(4H)-one derivative. nih.gov
The use of renewable resources and energy sources is also a key aspect of green chemistry. For instance, lemon juice has been used as a natural, biodegradable, and non-toxic catalyst in conjunction with concentrated solar radiation for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the potential for sustainable synthetic methods. nih.gov While not directly applied to this compound, this approach highlights the innovative strategies being developed in green synthesis.
Reaction Chemistry and Derivatization of 1 Oxa 3 Azaspiro 4.4 Nonan 2 One Scaffolds
Functional Group Transformations within the Spiro System
The reactivity of the 1-oxa-3-azaspiro[4.4]nonan-2-one system is dictated by the interplay of the lactam, lactone, and the cyclopentane (B165970) ring. These functionalities can undergo a range of transformations, including oxidation, reduction, substitution, and addition reactions, providing avenues for extensive derivatization.
Oxidation Reactions
Oxidation reactions on the this compound scaffold can target either the cyclopentane ring or the nitrogen atom of the lactam, depending on the reagents and reaction conditions. The introduction of further carbonyl groups can significantly alter the electronic properties and biological activity of the molecule.
While specific examples for the direct oxidation of this compound are not extensively detailed in the literature, general principles of organic synthesis suggest that the cyclopentane ring is susceptible to oxidation at the carbon atoms adjacent to the spiro center. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents, could potentially lead to the formation of dione (B5365651) or even trione (B1666649) derivatives. For instance, the related compound, 1-oxa-3-azaspiro[4.4]nonane-2,4-dione, which already possesses an additional carbonyl group, can be synthesized via oxidative cyclization methods nih.gov. This suggests that the core scaffold is stable under certain oxidative conditions.
Bio-inspired manganese catalysts, which are known to perform enantioselective C-H bond oxidation on spirocyclic hydrocarbons, could also be employed to introduce hydroxyl or keto groups onto the cyclopentane ring with high selectivity acs.org. Such transformations would yield chiral spirocyclic β,β'-diketones, valuable intermediates for further functionalization acs.org.
Table 1: Potential Oxidation Reactions of this compound
| Reagent/Catalyst | Potential Product | Comments |
| Potassium Permanganate | 1-Oxa-3-azaspiro[4.4]nonane-2,x-dione | Oxidation of the cyclopentane ring. |
| Manganese Catalysts + H₂O₂ | Hydroxylated/Ketonized derivatives | Enantioselective C-H oxidation is possible. acs.org |
| Peroxy acids (e.g., m-CPBA) | N-Oxide derivatives | Oxidation of the lactam nitrogen. |
Reduction Reactions
The reduction of the carbonyl groups within the this compound system offers a route to polyhydroxylated or amino alcohol derivatives. The choice of reducing agent is crucial for achieving selectivity between the lactam and lactone carbonyls.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters (lactones) and amides (lactams). Treatment of this compound with LiAlH₄ is expected to open both rings, yielding an amino diol. The general mechanism for lactone reduction with LiAlH₄ involves nucleophilic attack of a hydride ion on the carbonyl carbon, followed by ring opening youtube.comyoutube.com. A similar process occurs for the lactam.
More selective reducing agents could potentially differentiate between the two carbonyl groups. For instance, sodium borohydride (B1222165) (NaBH₄) is generally less reactive than LiAlH₄ and may selectively reduce the lactone carbonyl under carefully controlled conditions, leaving the lactam intact youtube.com. The reduction of sugar lactones to their corresponding lactols using reagents like lithium triethylborohydride (Super-Hydride®) has been studied, suggesting that similar selective reductions could be applied to this spirocyclic system to yield hemiacetals fiu.edu.
Table 2: Potential Reduction Products of this compound
| Reagent | Potential Product | Comments |
| LiAlH₄ | (1-(aminomethyl)cyclopentyl)methane-1,2-diol | Complete reduction of both lactam and lactone. |
| NaBH₄ | 1-Oxa-3-azaspiro[4.4]nonan-2-ol | Selective reduction of the lactone carbonyl may be possible. |
| LiEt₃BH (Super-Hydride®) | Hemiacetal derivative | Potential for selective reduction to the lactol. fiu.edu |
Substitution Reactions
Substitution reactions on the this compound scaffold can occur at several positions. Nucleophilic substitution at the carbonyl carbons can lead to ring-opened products, which will be discussed in section 3.2.1. Another key site for substitution is the nitrogen atom of the lactam.
The lactam nitrogen can be functionalized through N-arylation or N-alkylation reactions. For example, copper-catalyzed N-arylation of lactams with arylboronic acids provides a route to N-aryl derivatives researchgate.net. This reaction often proceeds with high selectivity for the lactam nitrogen, even in the presence of other functional groups like hydroxyls researchgate.net.
Furthermore, the synthesis of N-sulfenylated azetidinones from N-bromo precursors suggests a potential pathway for introducing sulfur-containing functionalities onto the lactam nitrogen of the spiro compound nih.gov. This would involve initial N-halogenation followed by reaction with a disulfide in the presence of a radical initiator nih.gov.
Addition Reactions
Addition reactions to the this compound scaffold are less common as the core structure lacks typical sites for addition, such as carbon-carbon double bonds. However, the synthesis of related spirocyclic systems often involves cycloaddition reactions as a key step. For instance, the construction of spiro-γ-lactam cores can be achieved through stereoselective formal [3+2] cycloaddition reactions bohrium.comnih.govacs.org.
While not a reaction on the pre-formed scaffold, these synthetic strategies highlight the potential for designing precursors to this compound that incorporate sites for addition reactions. For example, an unsaturated analogue of the cyclopentane ring could undergo a variety of alkene addition reactions, such as hydrogenation, halogenation, or epoxidation, prior to the formation of the spirocyclic system ethz.chmasterorganicchemistry.com.
Manipulation of Lactam and Lactone Moieties
The presence of both a lactam and a lactone ring within the same molecule provides a unique opportunity for selective ring-opening and subsequent derivatization, leading to a wide array of linear and macrocyclic structures.
Ring-Opening and Ring-Closing Reactions
The hydrolysis of the lactone and lactam rings is a fundamental reaction of the this compound system. Under either acidic or basic conditions, the ester and amide bonds can be cleaved. Base-catalyzed hydrolysis (saponification) of the lactone would proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate and a hydroxyl group youtube.com. The lactam hydrolysis would similarly yield an amino acid. The relative rates of hydrolysis for the lactone and lactam would depend on the specific reaction conditions. Studies on the hydrolysis of Salinosporamide A, a molecule with a β-lactone-γ-lactam bicyclic ring structure, have shown that the lactone is susceptible to hydrolysis, which can be followed by further intramolecular reactions nih.gov.
Ring-opening can also be achieved with other nucleophiles. For example, reaction with amines (ammonolysis) would lead to the formation of amides from the lactone. Asymmetric ring-opening of related oxabicyclic systems with amines has been shown to be an effective method for generating chiral substituted products rsc.org.
The reverse reaction, ring-closing, is fundamental to the synthesis of the spirocyclic scaffold itself. Many synthetic routes to spiro-γ-lactams rely on intramolecular cyclization reactions rsc.orgresearchgate.net. These can include intramolecular nucleophilic acyl substitution, where a tethered nucleophile attacks a carboxylic acid derivative to form the lactam or lactone ring youtube.com.
Acylation and Protection Strategies
The secondary amine within the oxazolidinone ring of the this compound scaffold is a key site for functionalization. N-acylation is a common strategy to introduce a wide array of substituents, thereby modulating the compound's biological activity and physicochemical properties. Conventional methods for the N-acylation of oxazolidinones often require harsh reaction conditions, including the use of strong bases and highly reactive acylating agents like acid chlorides or anhydrides. chemistryviews.org
More contemporary and milder approaches have been developed, such as the use of N-heterocyclic carbene (NHC) catalysis. chemistryviews.org This method allows for the N-acylation of oxazolidinones with aldehydes under aerobic conditions at room temperature. chemistryviews.orgnih.gov The reaction typically employs a triazolium salt as the NHC precursor, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and electron transfer mediators. chemistryviews.org This strategy avoids the need for pre-functionalized, hazardous substrates and is more aligned with the principles of green chemistry. chemrxiv.org Another effective method for N-acylation involves lithium-initiated imide formation, which provides a simple route to acylated oxazolidinones. acs.org
Protecting group strategies are crucial when performing multi-step syntheses involving the this compound scaffold, especially when other reactive functional groups are present. In the synthesis of related spirocyclic nucleoside mimics, the choice of protecting group for hydroxyl functionalities has been shown to be critical. For instance, the methoxymethyl (MOM) ether was found to be sensitive to the conditions required for incorporating heterocyclic bases. In contrast, the p-methoxybenzyl (PMB) group proved to be a more robust protecting group under these conditions. nih.gov Patent literature also describes the use of various hydroxyl protecting groups for oxazolidinone derivatives, including benzyl (B1604629), substituted benzyl, and various silyl (B83357) ethers like trimethylsilyl (B98337) (TMS). google.com The selection of an appropriate protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal.
Table 1: Protecting Groups in the Context of Spirocyclic Oxazolidinone Chemistry
| Protecting Group | Abbreviation | Application Context | Reference |
| p-Methoxybenzyl | PMB | Protection of a primary alcohol in a spirocyclic nucleoside mimic during base incorporation. | nih.gov |
| Methoxymethyl | MOM | Found to be sensitive in the synthesis of spirocyclic nucleoside mimics. | nih.gov |
| Benzyl | Bn | General hydroxyl protecting group for oxazolidinone derivatives. | google.com |
| Trimethylsilyl | TMS | General hydroxyl protecting group for oxazolidinone derivatives. | google.com |
Introduction of Diverse Substituents for Structural Modification
The true synthetic utility of the this compound scaffold lies in the ability to introduce a wide range of substituents, leading to libraries of compounds with diverse biological activities. One powerful method for achieving this is through multicomponent reactions (MCRs). A notable example is the one-pot, three-component synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov
This catalyst-free approach involves the reaction of alkyl isocyanides, dialkyl acetylenedicarboxylates, and 3-alkyl-4-arylidene-isoxazol-5(4H)-ones. The reaction proceeds through a cascade of in situ zwitterion generation, 1,3-dipolar cyclization, and subsequent imine-enamine tautomerization. nih.gov By varying the three starting components, a diverse library of highly functionalized spiro heterocycles can be generated in good to excellent yields (75-95%). nih.gov The optimal conditions for this transformation were found to be the use of equimolar amounts of the reactants in toluene (B28343) at 110°C. nih.gov
The scope of this reaction is broad, allowing for various substitutions on the aryl group of the 4-arylidene-isoxazol-5(4H)-one and different alkyl groups on the isocyanide. The electronic nature of the substituents on the arylidene ring was found to influence the reaction outcome. While electron-donating groups generally provided good yields, the presence of electron-withdrawing groups led to complex reaction mixtures. nih.gov
Table 2: Examples of Synthesized 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene Derivatives via Three-Component Reaction
| Alkyl Isocyanide (R1) | Dialkyl Acetylenedicarboxylate (R2) | 4-Arylidene-isoxazol-5(4H)-one (Ar) | Yield (%) | Reference |
| Cyclohexyl | Dimethyl | Phenyl | 83 | nih.gov |
| Cyclohexyl | Diethyl | Phenyl | 81 | nih.gov |
| tert-Butyl | Dimethyl | Phenyl | 85 | nih.gov |
| Cyclohexyl | Dimethyl | 4-Methylphenyl | 92 | nih.gov |
| Cyclohexyl | Dimethyl | 4-Methoxyphenyl | 95 | nih.gov |
| Cyclohexyl | Dimethyl | 4-Chlorophenyl | 78 | nih.gov |
| tert-Butyl | Diethyl | 4-Bromophenyl | 75 | nih.gov |
This table is a representation of the types of derivatives synthesized as described in the source. nih.gov
Reactivity Profiling and Selectivity Studies
The reactivity of the this compound scaffold is primarily dictated by the functional groups present in its core structure: the lactam (cyclic carbamate) and the spirocyclic system. The nitrogen atom of the oxazolidinone ring exhibits nucleophilic character, which is evident from the N-acylation reactions discussed previously. chemistryviews.orgnih.govacs.org This reactivity allows for the straightforward introduction of a variety of acyl groups, which can serve as handles for further functionalization or to directly modulate biological properties.
The participation of related scaffolds in multicomponent reactions, such as the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives, highlights the ability of the core structure to be assembled in a highly convergent and atom-economical manner. nih.gov In this specific MCR, the spirocyclic system is formed through a cascade of reactions, indicating that the precursors are amenable to complex transformations leading to the stable spiro-heterocyclic product. nih.gov
While specific selectivity studies on the this compound parent compound are not extensively documented in the reviewed literature, the outcomes of derivatization reactions provide insights into its reactivity profile. For example, the successful regioselective N-acylation demonstrates the higher reactivity of the nitrogen atom compared to other potential reactive sites under those conditions. Furthermore, in the synthesis of derivatives, the choice of reactants and conditions can direct the reaction towards the formation of specific isomers, although detailed mechanistic studies on regioselectivity and stereoselectivity for this particular scaffold are areas for future investigation. The reactivity of related spiro-oxazolidines has been explored in transition-metal-free [3+2] annulation reactions, which proceed with excellent regioselectivity, suggesting that the spirocyclic framework can effectively control the orientation of reacting species. nih.govresearchgate.net
Structural Analysis and Conformational Studies of 1 Oxa 3 Azaspiro 4.4 Nonan 2 One
Stereochemical Considerations and Isomerism
The presence of a spirocenter in 1-Oxa-3-azaspiro[4.4]nonan-2-one introduces the possibility of stereoisomerism. The spiro atom (C5) is a quaternary carbon, and the two rings connected to it are not coplanar. This can lead to the existence of enantiomers, which are non-superimposable mirror images of each other.
The absolute configuration at the spirocenter is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The presence of substituents on either the cyclopentane (B165970) or the oxazolidinone ring would further increase the number of possible stereoisomers, including diastereomers.
Conformational Analysis of the Spiro[4.4]nonane Framework
The spiro[4.4]nonane framework, which forms the backbone of this compound, is composed of two five-membered rings. The cyclopentane ring is known to adopt a non-planar, puckered conformation to relieve ring strain. The most common conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry) forms, which rapidly interconvert.
Influence of Spiro Ring Size and Heteroatom Composition on Structure
The structural and conformational properties of spiro compounds are significantly influenced by the size of the constituent rings and the nature of any heteroatoms present.
The synthesis of spiro-steroids containing an oxazolidinone ring has been reported, highlighting the importance of this structural combination. nih.gov Furthermore, the synthesis of related 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives demonstrates the accessibility of this spiro system. nih.gov The replacement of the oxygen atom with another nitrogen to form a 1,3-diazaspiro[4.4]nonane-2,4-dione would alter the hydrogen-bonding potential and basicity of the molecule.
The conformational preferences of the spiro[4.4]nonane framework can be compared to other spiro systems, such as those containing larger or smaller rings. For instance, increasing the ring size to a spiro[5.5]undecane system would lead to different conformational possibilities for the six-membered rings (e.g., chair, boat, twist-boat). The specific heteroatom composition within the rings will further dictate the preferred conformations due to factors like bond lengths, bond angles, and torsional barriers associated with the heteroatoms.
Below is a table summarizing the key structural features of this compound and related compounds.
| Compound Name | Molecular Formula | Spiro Framework | Heteroatoms | Key Structural Features |
| This compound | C₇H₁₁NO₂ | Spiro[4.4]nonane | O, N | Contains an oxazolidin-2-one ring fused to a cyclopentane ring. nih.gov |
| Spiro[4.4]nonane | C₉H₁₆ | Spiro[4.4]nonane | None | Parent hydrocarbon framework consisting of two cyclopentane rings. nih.gov |
| 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione | C₇H₉NO₃ | Spiro[4.4]nonane | O, N | Contains a dione (B5365651) functionality in the oxazolidine (B1195125) ring. nih.gov |
| 1,3-Diazaspiro[4.4]nonane-2,4-dione | C₇H₁₀N₂O₂ | Spiro[4.4]nonane | N, N | Contains two nitrogen atoms in the heterocyclic ring. |
| 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene | C₇H₅NO₃ | Spiro[4.4]nonane | O, N | Unsaturated derivative with multiple double bonds. nih.gov |
Computational and Theoretical Investigations of 1 Oxa 3 Azaspiro 4.4 Nonan 2 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds like 1-oxa-3-azaspiro[4.4]nonan-2-one, DFT calculations can provide insights into molecular geometry, electronic properties, and reactivity. While specific DFT studies on this exact molecule are not widely published, extensive research on the oxazolidinone core and related spirocyclic systems allows for well-founded theoretical extrapolations. nih.govresearchgate.net
DFT studies on analogous oxazolidinone derivatives typically focus on optimizing the molecular geometry to find the most stable conformation. nih.gov These calculations also determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the oxazolidinone ring in this compound, the carbonyl oxygen is expected to be an area of high negative potential, making it a likely site for hydrogen bonding. researchgate.net
Table 1: Predicted Electronic Properties from DFT Calculations on Analogous Oxazolidinone Scaffolds
| Property | Predicted Value/Characteristic for this compound | Significance |
|---|---|---|
| HOMO Energy | Relatively low | Indicates stability and resistance to oxidation |
| LUMO Energy | Relatively high | Suggests susceptibility to nucleophilic attack at the carbonyl carbon |
| HOMO-LUMO Gap | Moderate to large | Implies good kinetic stability |
Note: The values in this table are qualitative predictions based on DFT studies of structurally related oxazolidinone compounds. nih.govresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. For this compound, docking simulations can help identify potential protein targets and elucidate the key interactions that stabilize the ligand-protein complex.
Studies on similar spirocyclic and oxazolidinone-containing molecules have demonstrated their potential to bind to a variety of protein targets. For instance, oxazolidinone derivatives, like the antibiotic linezolid, are known to bind to the 50S ribosomal subunit in bacteria, inhibiting protein synthesis. mdpi.com Docking studies of novel oxazolidinones into the ribosomal peptidyl-transferase center have revealed the importance of hydrogen bonds and hydrophobic interactions for binding affinity. mdpi.com
In the case of this compound, the oxazolidinone ring can act as a key pharmacophore. The carbonyl oxygen and the N-H group are potential hydrogen bond donors and acceptors, respectively. The spirocyclic cyclopentane (B165970) ring provides a rigid, three-dimensional structure that can fit into specific hydrophobic pockets of a protein's active site. Molecular docking simulations of novel 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives have shown their potential to modulate the benzodiazepine allosteric site in GABA-A receptors. nih.gov
Table 2: Potential Molecular Interactions of this compound Based on Docking Studies of Analogous Compounds
| Interaction Type | Potential Interacting Group on the Ligand | Example Protein Residues (from analogous systems) |
|---|---|---|
| Hydrogen Bonding | Carbonyl oxygen, N-H group | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic Interactions | Cyclopentane ring | Leucine, Isoleucine, Valine, Phenylalanine |
Note: This table is illustrative and based on docking studies of other spirocyclic and oxazolidinone compounds. mdpi.comnih.gov
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational stability, the dynamics of its interactions with a target protein, and the stability of the resulting complex.
In the context of drug design, MD simulations are often performed after molecular docking to validate the predicted binding poses and to assess the stability of the ligand-protein interactions. For example, MD simulations of linezolid bound to the bacterial ribosome have been used to understand the dynamic nature of the binding site and how the antibiotic maintains its inhibitory conformation. nih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level (Non-Clinical)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. gardp.org For this compound, non-clinical SAR studies would involve synthesizing and testing derivatives to identify which structural features are essential for a particular molecular interaction.
Based on SAR studies of other spirocyclic compounds and oxazolidinones, several hypotheses can be proposed for this compound:
The Spirocyclic Core: The size and nature of the spiro-fused ring can significantly impact activity. Replacing the cyclopentane ring with a different sized ring (e.g., cyclobutane or cyclohexane) would alter the three-dimensional shape and could affect how the molecule fits into a binding pocket.
Substituents on the Oxazolidinone Ring: The N-H group of the oxazolidinone is a key interaction point. N-alkylation or N-arylation would change the hydrogen-bonding capability and introduce steric bulk, which could either enhance or diminish binding affinity depending on the target.
Substituents on the Cyclopentane Ring: Adding substituents to the cyclopentane ring could introduce new interaction points or modulate the molecule's lipophilicity. For example, introducing a hydroxyl group could provide an additional hydrogen bond donor/acceptor, while an alkyl group could enhance hydrophobic interactions.
A three-dimensional quantitative structure-activity relationship (3D-QSAR) model, such as Comparative Molecular Field Analysis (CoMFA), could be developed for a series of this compound derivatives. nih.gov Such a model would provide contour maps indicating regions where steric bulk, positive, or negative electrostatic potential would be favorable or unfavorable for activity, thus guiding the design of more potent compounds. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Linezolid |
Application of 1 Oxa 3 Azaspiro 4.4 Nonan 2 One As a Synthetic Scaffold
Building Blocks for Complex Organic Molecules
The 1-Oxa-3-azaspiro[4.4]nonan-2-one framework serves as a fundamental building block for the synthesis of intricate organic molecules. Its inherent structural features, including the presence of nitrogen and oxygen heteroatoms and a reactive carbonyl group, offer multiple points for chemical modification. ontosight.ai Chemists utilize this scaffold to construct larger, more complex molecular architectures through various synthetic transformations.
The synthesis of derivatives based on this spirocyclic core is an active area of research. ontosight.ai For instance, related spiro heterocyclic scaffolds, such as 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene, can be synthesized through multi-component reactions, demonstrating the accessibility of these complex structures from simpler starting materials. nih.gov A one-pot, three-component reaction involving alkyl isocyanides, acetylenic esters, and derivatives of 4-arylidene-isoxazol-5(4H)-one provides an efficient pathway to these novel spiro heterocycles. nih.gov The ability to readily generate such scaffolds makes them attractive starting points for creating libraries of compounds for further investigation. nih.gov
Derivatives like 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione are also employed as building blocks, undergoing reactions such as oxidation, reduction, and substitution to introduce further complexity. The spirocyclic nature of these compounds allows for the creation of molecules with well-defined three-dimensional shapes, a critical feature for biological activity and materials science applications.
Table 1: Examples of Complex Molecules Derived from Azaspiro Scaffolds
| Precursor Scaffold Type | Reaction Type | Resulting Complex Molecule Class | Ref |
|---|---|---|---|
| 4-Arylidene-isoxazol-5(4H)-one | Three-component reaction | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives | nih.gov |
| 2-Methylene γ-lactams | Phosphine-catalysed [3+2]-cycloaddition | 2-Azaspiro[4.4]nonan-1-one derivatives | uow.edu.au |
| O-benzyl oxime ethers | Domino radical bicyclization | 1-Azaspiro[4.4]nonane derivatives | nih.gov |
Scaffold Diversity and Exploration of Chemical Space
The this compound scaffold is a powerful tool for generating molecular diversity and exploring new regions of chemical space. Chemical space refers to the vast ensemble of all possible molecules, and exploring it is crucial for discovering new drugs and materials. The rigid, three-dimensional nature of spirocycles provides a significant advantage over flat, aromatic structures, a concept often termed "escaping flatland" in medicinal chemistry. nih.gov
By modifying the core scaffold, chemists can systematically alter the physicochemical properties of the resulting molecules. A general approach to creating a new generation of "oxa-spirocycles" has been developed, resulting in the preparation of over 150 different compounds. nih.gov The incorporation of an oxygen atom into the spirocyclic unit has been shown to dramatically improve water solubility and lower lipophilicity, key properties for drug candidates. nih.gov
The synthesis of a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives from simple starting materials like 4-aminophenol (B1666318) highlights how a core scaffold can be elaborated to produce a library of compounds for biological screening. mdpi.com This process allows researchers to investigate how different substituents on the scaffold affect its activity, in this case, antitumor properties. mdpi.com Such systematic modifications are essential for establishing structure-activity relationships (SAR) and optimizing lead compounds. The development of synthetic methodologies to obtain 1-azaspiro[4.4]nonane derivatives through domino radical bicyclization further expands the accessible chemical space, yielding mixtures of diastereomers that can be separated and studied individually. nih.gov
Intermediates in the Synthesis of Spirocyclic Natural Product Analogs
Many biologically active natural products feature spirocyclic ring systems. The 1-azaspiro[4.4]nonane skeleton, closely related to this compound, is a key structural motif in several of these compounds. nih.govresearchgate.net Consequently, the synthesis of this scaffold is of great interest as it provides access to analogs of these important natural products.
A prominent example is the Cephalotaxus alkaloids, which are characterized by the 1-azaspiro[4.4]nonane ring system. nih.gov A member of this family, homoharringtonine (B1673347), is an approved therapeutic agent for chronic myeloid leukemia. nih.gov Synthetic strategies that build the azaspiro[4.4]nonane core are therefore crucial for producing homoharringtonine and its analogs, which could possess improved efficacy or different biological activities. nih.gov
The synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones through a manganese(III)-based reaction of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones is another example of how these scaffolds can be constructed as potential intermediates for more complex targets. researchgate.net Research has also focused on designing and synthesizing novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives as potential antitumor agents, inspired by the prevalence of spirocycles in nature. mdpi.com By using the spirocyclic core as a template, chemists can create simplified or modified versions of natural products, making them easier to synthesize and potentially optimizing their therapeutic properties.
Table 2: Natural Product Families with Azaspiro[4.4]nonane Cores
| Natural Product Family | Core Structure | Noted Biological Activity | Ref |
|---|---|---|---|
| Cephalotaxus Alkaloids | 1-Azaspiro[4.4]nonane | Antiproliferative (anticancer) | nih.gov |
Application in Materials Science
Beyond their significance in medicinal chemistry, spiro heterocycles built upon scaffolds like this compound are gaining attention in materials science. nih.gov The unique, non-planar geometry and inherent electronic properties of these compounds make them promising candidates for the development of advanced functional materials. nih.gov
The rigid spirocyclic framework can influence the packing of molecules in the solid state, which is a critical factor in determining the properties of organic electronic materials. Their distinct structure and electronic characteristics position them as potential contenders for use in organic semiconductors, organic light-emitting diodes (OLEDs), and liquid crystals. nih.gov While specific applications of this compound itself in materials are still an emerging area of research, the broader class of spiro compounds has shown potential. For example, related 2-Azaspiro(4.4)nonane-1,3-dione derivatives have been explored for their potential applications in materials science. ontosight.ai The ability to synthesize and functionalize the this compound scaffold opens up possibilities for tuning its optical and electronic properties, tailoring it for specific material applications.
Mechanistic Biological Investigations of 1 Oxa 3 Azaspiro 4.4 Nonan 2 One Derivatives in Vitro and Molecular Level
Enzyme Interaction and Binding Affinity Studies
While direct experimental studies on 1-oxa-3-azaspiro[4.4]nonan-2-one derivatives with acetylcholinesterase (AChE), monoacylglycerol lipase (B570770) (MAGL), and arginase are not extensively documented in publicly available literature, research on structurally related spirocyclic systems provides valuable insights into their potential as enzyme inhibitors.
Derivatives of the closely related 2-oxa-7-azaspiro[4.4]nonane-8,9-dione scaffold have been synthesized and evaluated for their in vitro inhibitory activity against AChE. researchgate.net Notably, certain piperazine-dihydrofuran derivatives incorporating a spirocyclic system have demonstrated significant AChE inhibition, with IC50 values in the low micromolar range. researchgate.net For instance, a lead compound from one such study exhibited an IC50 of 1.17 µM against AChE. researchgate.net These findings suggest that the spirocyclic core can serve as a valuable framework for the design of potent enzyme inhibitors.
The general class of spiro heterocycles is recognized for its potential to interact with a wide array of biological targets, which can include enzymes from various classes. nih.gov The unique three-dimensional structure of spiro compounds can facilitate binding to enzyme active sites or allosteric sites, leading to modulation of their catalytic activity.
Modulation of Biological Targets and Pathways at the Molecular Level
The molecular mechanisms through which this compound derivatives exert their biological effects are an active area of investigation. Research on analogous spirocyclic compounds indicates that they can influence cellular processes by interacting with key proteins and signaling pathways.
For example, certain spirocyclic compounds have been shown to possess antitumor properties. nih.gov Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have demonstrated potent activity against various human cancer cell lines, including lung, breast, and cervical cancer. nih.gov This suggests that these compounds may modulate pathways critical for cancer cell proliferation and survival. The antiproliferative activities of natural products containing the 1-azaspiro[4.4]nonane ring system, such as Cephalotaxus alkaloids, further underscore the potential of this scaffold to interact with biological targets relevant to cancer. nih.gov
The ability of spiro heterocycles to serve as molecular frameworks in medicinal chemistry allows for the fine-tuning of their pharmacokinetic properties and their interactions with biological targets. nih.gov This adaptability makes them promising candidates for the development of therapeutic agents that can modulate a variety of biological pathways.
Protein Ligand Interaction Analysis
Molecular docking studies are a powerful tool for elucidating the potential binding modes of small molecules with their protein targets. While specific protein-ligand interaction analyses for this compound derivatives are not widely reported, computational studies on similar spirocyclic systems have provided insights into their binding mechanisms.
Molecular docking has been employed to investigate the interactions of 2-oxa-7-azaspiro[4.4]nonane-8,9-dione derivatives with acetylcholinesterase. researchgate.net These studies help to rationalize the observed inhibitory activities and guide the design of more potent inhibitors by identifying key interactions between the ligand and the amino acid residues in the enzyme's active site.
Furthermore, computational investigations of other heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have utilized molecular docking to predict their binding affinity and orientation within the active sites of enzymes like VEGFR2 and EGFR. researchgate.net These types of analyses are crucial for understanding the structure-activity relationships and for the rational design of new, more effective therapeutic agents.
The table below summarizes key findings from studies on related spirocyclic compounds, which can serve as a reference for potential future investigations into this compound derivatives.
| Compound Class | Target Enzyme/Pathway | Key Findings |
| 2-Oxa-7-azaspiro[4.4]nonane-8,9-dione derivatives | Acetylcholinesterase (AChE) | In vitro inhibition with IC50 values in the micromolar range; molecular docking studies performed. researchgate.net |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives | Antitumor Activity | Potent activity against human cancer cell lines (A549, MDA-MB-231, HeLa). nih.gov |
| 1-Azaspiro[4.4]nonane derivatives (Cephalotaxus alkaloids) | Antiproliferative Activity | Potent activity against cancer cells. nih.gov |
Future Research Trajectories and Unexplored Avenues
Development of Novel Synthetic Methodologies
While syntheses for related spirocyclic systems exist, the development of novel, efficient, and stereoselective methods for 1-Oxa-3-azaspiro[4.4]nonan-2-one and its derivatives is a primary research objective.
Biocatalytic Approaches: A promising and sustainable future direction is the use of enzymes to construct the spiro-oxazolidinone core. acs.org Methodologies involving halohydrin dehalogenases for the ring expansion of corresponding spiro-epoxides could offer a highly enantioselective route to chiral derivatives of this compound. acs.orgresearchgate.net This biocatalytic strategy has been successfully applied to synthesize the drug fenspiride (B195470) and could be adapted for this scaffold. acs.org
Modern Cycloaddition Reactions: Asymmetric 1,3-dipolar cycloadditions represent a powerful strategy for constructing complex, stereochemically rich spirocycles. nih.gov Future work could explore the reaction of 1,3-dipoles like nitrile oxides or diazoacetates with α-methylene lactams or related precursors to build the this compound framework with high control over stereochemistry. nih.gov Similarly, phosphine-catalyzed [3+2]-cycloadditions, which have been used to synthesize related 2-azaspiro[4.4]nonan-1-ones, could be adapted for this target. uow.edu.auosti.gov
Metal-Catalyzed Oxidative Cyclization: The intramolecular oxidative cyclization of phenolic precursors using metal catalysts is a key strategy that has been successfully employed for analogous 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. mdpi.com Investigating similar metal-catalyzed (e.g., Mn(III)-based) reactions could provide a direct and efficient pathway to the this compound system. mdpi.comresearchgate.net
Radical Cyclizations: Domino radical bicyclization presents another modern synthetic avenue. nih.gov Strategies involving the formation and capture of alkoxyaminyl or other suitable radicals could be designed to construct the spiro[4.4]nonane skeleton in a single, efficient step. nih.gov
Advanced Spectroscopic Characterization Techniques (Beyond Basic Identification)
To move beyond simple confirmation of its synthesis, a deeper characterization of this compound's structural and electronic properties is necessary.
Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide unambiguous proof of its three-dimensional architecture, including precise bond lengths, bond angles, and the conformation of the two rings. This technique has been vital for confirming the structure of related spiro thiazolidinone derivatives. nih.govresearchgate.net
Hirshfeld Surface Analysis: This computational technique, applied to X-ray crystallography data, allows for the visualization and quantification of intermolecular interactions within the crystal lattice. nih.govresearchgate.net It can reveal the nature and extent of hydrogen bonding and other non-covalent interactions, which are crucial for understanding the compound's solid-state behavior and potential for molecular recognition.
Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions based on their size and shape in the gas phase, providing a collision cross section (CCS) value. The predicted CCS values for this compound under different ionization conditions suggest that IM-MS could be a valuable tool for its characterization and for distinguishing it from its isomers, such as 3-Oxa-1-azaspiro[4.4]nonan-2-one. uni.luuni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 142.08626 | 128.9 |
| [M+Na]⁺ | 164.06820 | 135.6 |
| [M-H]⁻ | 140.07170 | 132.1 |
| [M+K]⁺ | 180.04214 | 135.1 |
| Data sourced from PubChem predictions using CCSbase. uni.lu |
Expansion of Spirocyclic Scaffold Libraries for Chemical Biology
The this compound core is an ideal starting point for the creation of compound libraries for screening in chemical biology and drug discovery.
Spirocycles are increasingly valued in medicinal chemistry because their inherent three-dimensionality can lead to improved biological activity, selectivity, and pharmacokinetic properties. nih.govbldpharm.com The introduction of a spirocyclic core, such as this compound, increases the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with higher success rates in clinical development. bldpharm.com
Future research should focus on developing a divergent synthesis that allows for the strategic placement of functional groups ("exit vectors") on the scaffold. nih.gov This would enable the rapid generation of a library of derivatives with diverse physicochemical properties. Such a library could be screened for a range of biological activities, including anti-inflammatory, antimicrobial, or neurological effects, which have been noted as potential applications for similar structures. ontosight.ai The rigid nature of the spirocyclic scaffold can help maintain the optimal orientation of these functional groups for interaction with biological targets, potentially improving potency and selectivity. bldpharm.com
Deeper Mechanistic Understanding of Molecular Interactions
A fundamental understanding of how this compound and its derivatives interact at a molecular level is crucial for rational design and optimization.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, orbital energies (HOMO/LUMO), and reactivity descriptors. nih.gov This information can provide insights into its chemical behavior and be correlated with experimental findings.
Molecular Docking: Once potential biological targets are identified, molecular docking studies can predict the binding modes of this compound derivatives within the target's active site. nih.govresearchgate.net These computational simulations can help elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of more potent and selective analogues. For instance, studies on other spirocycles have shown how the rigid scaffold can lock a functional group into a specific orientation to maintain critical H-bond interactions with a protein target. bldpharm.com
Mechanism of Formation Analysis: For the novel synthetic routes proposed, computational studies can be used to model reaction pathways, identify transition states, and understand the factors controlling stereoselectivity. This has been applied to radical cyclization reactions to understand how "unfavorable" ring closures can proceed efficiently. acs.org
By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable scaffold for materials science and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
